molecular formula C15H15NO4 B3071387 Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate CAS No. 101090-58-8

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate

Cat. No. B3071387
CAS RN: 101090-58-8
M. Wt: 273.28 g/mol
InChI Key: FWMWGKZLITWXAA-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

Indoles are important types of molecules and natural products . They show various biologically vital properties .


Physical And Chemical Properties Analysis

Indoles, both natural and synthetic, show various biologically vital properties .

Scientific Research Applications

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a chemical compound with potential applications in various fields of scientific research. This compound's relevance stems from its structural components, which may contribute to diverse biological and chemical research areas. The following sections outline potential research applications derived from the compound's properties and related studies.

Potential Therapeutic Applications

The compound's indole moiety, a common structure in many pharmaceuticals, suggests its potential utility in drug discovery and development. Indoles are known for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into similar compounds, such as 1-methylcyclopropene (1-MCP), has shown significant effects on biological systems, including ethylene inhibition in fruits and vegetables, suggesting potential for agricultural applications and postharvest quality maintenance (Watkins, 2006; Martínez-Romero et al., 2007)^1^^2^.

Role in Ethylene Biosynthesis and Signaling Pathways

Given the structural similarities to compounds affecting ethylene perception, this compound may play a role in studying ethylene biosynthesis and signaling pathways in plants. Ethylene is crucial for various plant processes, including fruit ripening and stress responses. The inhibitor of ethylene perception, 1-MCP, has been a tool in investigating ethylene's role, suggesting that related compounds could provide further insights into ethylene's complex biological roles (Blankenship & Dole, 2003)^3^.

Environmental and Ecological Research

Compounds with structural features similar to this compound could have implications in environmental and ecological research. For example, studies on ethyl tert-butyl ether (ETBE) and its biodegradation highlight the importance of understanding the environmental fate and impact of chemical compounds (Thornton et al., 2020)^4^. Investigating the biodegradation pathways and ecological effects of similar compounds can contribute to environmental protection and sustainability.

Mechanism of Action

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

ethyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-20-15(19)14(18)8-13(17)11-9-16(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMWGKZLITWXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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